Technical Monograph: 1,1,2-Ethanetricarboxylic Acid
Technical Monograph: 1,1,2-Ethanetricarboxylic Acid
CAS Number: 922-84-9 Synonyms: Ethane-1,1,2-tricarboxylic acid; Carboxysuccinic acid Molecular Formula: C₅H₆O₆ Molecular Weight: 162.098 g/mol [1][2]
Part 1: Executive Technical Summary
1,1,2-Ethanetricarboxylic acid is a low-molecular-weight aliphatic tricarboxylic acid characterized by a high oxygen-to-carbon ratio and a unique structural asymmetry. Unlike its symmetric isomer (1,2,3-propanetricarboxylic acid or carballylic acid), this compound features a geminal dicarboxyl moiety at the C1 position.
For the drug development and materials science communities, this molecule presents a dual profile:
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In Pharmaceutical Chemistry: It is a critical process impurity (Impurity 41) in the synthesis of Levocarnitine and a metabolic analogue capable of interfering with the Krebs cycle via competitive inhibition of succinate-processing enzymes.
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In Materials Science: It serves as a potent "hard" oxygen donor ligand for constructing Lanthanide-based Metal-Organic Frameworks (Ln-MOFs), particularly where high coordination numbers and hydrophilic channels are required.
Part 2: Physicochemical Profile & Stability
The geminal dicarboxylic acid group at C1 imparts specific thermal instability to the molecule. Researchers must strictly control drying and processing temperatures to prevent decarboxylation.
Table 1: Core Physicochemical Data
| Property | Value | Technical Note |
| Appearance | White crystalline solid | Hygroscopic; requires desiccated storage. |
| Melting Point | 178°C (Decomposes) | Critical: Decarboxylation to succinic acid derivatives occurs near melt. |
| pKa (Predicted) | pKa₁ ≈ 3.07 | Stronger acidity at C1 due to inductive effect of the second -COOH. |
| Solubility | High: Water, EthanolLow: Ether, Benzene | High polarity limits extraction with non-polar solvents. |
| Density | ~1.70 g/cm³ | High density reflects efficient crystal packing of carboxyl dimers. |
Part 3: Synthetic Architecture & Optimization
The synthesis of 1,1,2-ethanetricarboxylic acid is a classic application of Malonic Ester Synthesis , relying on the acidity of alpha-hydrogens flanked by carbonyl groups.
Mechanistic Pathway
The synthesis involves the alkylation of a diethyl malonate enolate with ethyl bromoacetate (or chloroacetate), followed by acid-catalyzed hydrolysis.
Critical Process Parameter (CPP): The choice of base and temperature during the alkylation step determines the yield. Sodium ethoxide (NaOEt) in ethanol is preferred over stronger bases (like NaH) to prevent transesterification side-reactions, provided the reaction is kept anhydrous.
Visualization: Synthesis Workflow
The following diagram illustrates the stepwise conversion and critical control points.
Caption: Figure 1. Synthesis route via malonic ester alkylation. Note the thermal instability pathway (red dashed line).
Detailed Protocol (Self-Validating System)
Objective: Synthesis of 10g of 1,1,2-Ethanetricarboxylic acid.
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Enolate Formation:
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Dissolve sodium metal (2.3g, 0.1 mol) in absolute ethanol (50 mL) under N₂ atmosphere. Validation: Evolution of H₂ gas ceases; solution becomes clear.
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Add diethyl malonate (16.0g, 0.1 mol) dropwise at room temperature. Stir for 30 min. Validation: Formation of a white suspension (sodio-malonate).
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Alkylation (SN2):
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Add ethyl bromoacetate (16.7g, 0.1 mol) dropwise.
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Reflux at 70°C for 3 hours.
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Checkpoint: TLC (Hexane:EtOAc 8:2) should show disappearance of diethyl malonate.
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Isolation of Ester:
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Evaporate ethanol. Partition residue between water and diethyl ether. Dry organic layer (MgSO₄) and concentrate to yield the triethyl ester (Oil).
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Hydrolysis:
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Reflux the oil in 6M HCl (50 mL) for 12 hours.
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Evaporate to dryness under reduced pressure. Crucial: Do not exceed 50°C bath temperature to avoid decarboxylation.
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Crystallization:
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Recrystallize the crude solid from a minimum volume of hot water.
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Final Validation: Melting point check (Target: 178°C decomp).
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Part 4: Coordination Chemistry & MOF Applications[3]
In the field of Metal-Organic Frameworks (MOFs), 1,1,2-ethanetricarboxylic acid acts as a semi-rigid, multidentate linker.
Ligand Design Principles
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Hard Oxygen Donor: The three carboxylate groups are "hard" bases according to HSAB theory, making them ideal chelators for "hard" acids like Lanthanides (Eu³⁺, Tb³⁺, Gd³⁺).
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Chelation Modes: The geminal carboxylates (C1) can form stable 5-membered chelate rings with metal centers, while the distal carboxylate (C2) extends the framework, enabling 3D network formation.
Visualization: Coordination Logic
This diagram depicts how the ligand bridges metal nodes to form a porous network.
Caption: Figure 2. Coordination modes of the ligand.[3] Geminal groups stabilize the metal node, while the distal group propagates the polymer chain.
Part 5: Pharmaceutical Relevance (Impurity Profiling)
For drug development professionals, this molecule is most frequently encountered as Impurity 41 in the synthesis of Levocarnitine (L-Carnitine).
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Origin: Arises from the incomplete decarboxylation or side-reactions of starting materials used to generate the carnitine backbone.
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Toxicity Concern: As a tricarboxylic acid, it mimics citric acid and isocitric acid. It may competitively inhibit aconitase, potentially disrupting the Krebs cycle if present in high concentrations.
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Detection: High-Performance Liquid Chromatography (HPLC) is required.
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Column: C18 or Amine-based column (due to high polarity).
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Mobile Phase: Phosphate buffer (pH 2.5) / Methanol gradient. Acidic pH is necessary to suppress ionization and retain the acid on the column.
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References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 313489, Ethane-1,1,2-tricarboxylic acid. Retrieved from [Link][1]
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Royal Society of Chemistry. (2020). Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. RSC Advances. Retrieved from [Link]
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NIST Chemistry WebBook. (2023). 1,1,2-Ethanetricarboxylic acid, triethyl ester Mass Spectrum.[4] Retrieved from [Link]
